1H-Pyrrole-1-carbothioic S-acid
Description
Contextualization within Pyrrole (B145914) Heterocyclic Systems
Pyrrole is a five-membered aromatic heterocycle containing a nitrogen atom. Its aromatic character arises from the delocalization of the nitrogen's lone pair of electrons into the ring, creating a 4n+2 π-electron system. wikipedia.org This aromaticity dictates much of its reactivity, which is often compared to that of benzene (B151609) and aniline. Pyrroles are susceptible to electrophilic substitution, primarily at the C2 and C5 positions, and can also undergo reactions at the N-H position. wikipedia.org
The introduction of a carbothioic S-acid group at the N1 position, to form 1H-Pyrrole-1-carbothioic S-acid , significantly alters the electronic properties of the pyrrole ring. The electron-withdrawing nature of the C(=O)S group is expected to decrease the electron density of the pyrrole ring, thereby influencing its aromaticity and reactivity towards electrophiles. This N-acylation provides a handle to modulate the chemical behavior of the pyrrole core.
Historical Perspective on Pyrrole Thioacid Chemistry
The history of pyrrole chemistry dates back to 1834 when F. F. Runge first identified it in coal tar. wikipedia.org The synthesis of the pyrrole ring itself has been the subject of extensive research, with named reactions like the Hantzsch, Knorr, and Paal-Knorr syntheses being fundamental to the field. wikipedia.org The acylation of pyrroles is also a well-established transformation.
However, the specific history of pyrrole thioacids, particularly N-substituted carbothioic acids, is less documented. The exploration of thioamides and thioureas derived from pyrroles has seen more activity, often in the context of medicinal chemistry and materials science. For instance, pyrrole-coupled carbothioamide derivatives have been synthesized and investigated for their antibacterial properties. biointerfaceresearch.com The direct study of the parent This compound appears to be a more recent or perhaps overlooked area of investigation, with its existence confirmed by its Chemical Abstracts Service (CAS) number: 690620-31-6. nbinno.com
Fundamental Significance of the this compound Motif in Chemical Synthesis and Theory
The This compound motif holds potential significance in several areas of chemical science:
Synthetic Intermediate: The thioacid functionality is a versatile synthetic precursor. It can be converted into various other sulfur-containing groups, such as thioesters, thioamides, and dithioesters, which are themselves valuable in organic synthesis. The pyrrole nitrogen provides a site for introducing this functionality, which can then be elaborated upon.
Ligand Design: The presence of both a "soft" sulfur atom and a "hard" oxygen atom in the carbothioic acid group makes it an interesting bidentate ligand for coordination chemistry. The pyrrole backbone can be further functionalized to create complex ligands with tailored electronic and steric properties for catalysis or materials applications.
Theoretical Studies: The interplay between the aromatic pyrrole ring and the thioacid group presents an interesting case for theoretical chemists. Studies on its conformational preferences, electronic structure, and the effect of the thioacid on the aromaticity of the pyrrole ring can provide valuable insights into the fundamental principles of chemical bonding and reactivity. researchgate.net
Below is a table summarizing some key properties of the parent pyrrole molecule, which provides a baseline for understanding its derivatives.
| Property | Value |
| Chemical Formula | C₄H₅N |
| Molar Mass | 67.09 g/mol |
| Appearance | Colorless volatile liquid |
| Melting Point | -23 °C |
| Boiling Point | 129 to 131 °C |
| Acidity (pKa of N-H) | 17.5 |
| Basicity (pKa of conjugate acid) | -3.8 |
Current Research Landscape and Key Unaddressed Questions for this compound
The current research landscape for This compound is notably sparse. While the broader field of pyrrole chemistry is vibrant, with ongoing research into new synthetic methods and applications in medicine and materials, this specific thioacid remains largely unexplored in the academic literature. nih.govrsc.org This lack of dedicated research presents a number of key unaddressed questions that could form the basis of future investigations:
Synthesis: What are the most efficient and scalable synthetic routes to This compound ? Can it be prepared directly from pyrrole and a suitable thiocarboxylating agent?
Reactivity: How does the thioacid group influence the reactivity of the pyrrole ring towards electrophilic substitution and other transformations? What is the reactivity profile of the thioacid functionality itself in this molecular context?
Spectroscopic and Structural Characterization: What are the detailed spectroscopic (NMR, IR, MS) and crystallographic data for this compound? These are essential for its unambiguous identification and for understanding its structural properties.
Chemical Properties: What are its physical and chemical properties, such as its acidity, stability, and solubility?
Potential Applications: Could this compound or its derivatives have applications in areas such as medicinal chemistry, agrochemicals, or materials science? For instance, many pyrrole derivatives exhibit a wide range of biological activities. nih.gov
The table below lists some related pyrrole compounds and their primary areas of research, highlighting the diverse potential of the pyrrole scaffold.
| Compound Name | Area of Research/Application |
| Pyrrole-2-carboxaldehyde | Synthetic intermediate |
| Pyrrole-2-carboxylic acid | Precursor to pharmaceuticals and natural products |
| N-Methylpyrrole | Precursor in pharmaceutical chemistry |
| Polypyrrole | Conductive polymers |
| Pyrrole-coupled carbothioamides | Antibacterial agents |
Structure
3D Structure
Properties
IUPAC Name |
pyrrole-1-carbothioic S-acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c7-5(8)6-3-1-2-4-6/h1-4H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJKIVQBQCQWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(=O)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546593 | |
| Record name | 1H-Pyrrole-1-carbothioic S-acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690620-31-6 | |
| Record name | 1H-Pyrrole-1-carbothioic S-acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 1h Pyrrole 1 Carbothioic S Acid and Its N 1 Substituted Analogs
Direct Synthetic Approaches to 1H-Pyrrole-1-carbothioic S-acid
Directly forming the this compound structure is a primary goal for synthetic chemists. This section delves into potential methods to achieve this, including thionation of carboxylic acid precursors and novel condensation or cycloaddition pathways.
Exploration of Thionation Reactions on 1H-Pyrrole-1-carboxylic Acid Precursors
The conversion of a carboxylic acid to a thiocarboxylic acid is a common transformation. In the context of pyrroles, this would involve the thionation of 1H-pyrrole-1-carboxylic acid. While specific literature on the direct thionation of this particular substrate is not abundant, the reaction of 2-pyrrole carboxylates with Lawesson's reagent to form the corresponding thionoesters has been reported. rsc.org This suggests that similar reagents could potentially be employed for the thionation of the N-1 carboxylic acid, although the reactivity of the N-acylpyrrole system might differ. The choice of thionating agent and reaction conditions would be critical to favor the desired carbothioic S-acid over potential side products.
Investigations into Novel Condensation or Cycloaddition Pathways for C(S)OH Formation at N-1
The formation of the C(S)OH group at the N-1 position through condensation or cycloaddition reactions represents a more innovative approach. While direct cycloaddition pathways leading to this specific functionality are not well-documented, the rich cycloaddition chemistry of pyrroles offers potential avenues for exploration. thieme-connect.deresearchgate.netresearchgate.netlibretexts.org For instance, a hypothetical [4+1] cycloaddition reaction between a suitable pyrrole (B145914) derivative and a sulfur-containing one-carbon component could be envisioned. However, the inherent aromaticity and nucleophilic character of the pyrrole ring often lead to other reaction pathways, such as Friedel-Crafts type products, complicating the design of such cycloadditions. thieme-connect.de Further research is needed to develop novel reagents and conditions that would facilitate the direct formation of the N-1 carbothioic S-acid moiety via these routes.
N-1 Functionalization of Pyrrole Leading to Carbothioic S-acid Derivatives
An alternative and often more practical strategy involves the initial formation of the pyrrole ring followed by the introduction of the desired sulfur-containing group at the nitrogen atom. This approach allows for greater control and flexibility in the synthesis.
Chemo-selective Introduction of Sulfur-containing Carbonyl Moieties at the Pyrrole Nitrogen
The selective functionalization of the pyrrole nitrogen is a well-established area of pyrrole chemistry. nih.gov This can be leveraged to introduce sulfur-containing carbonyl groups, which can then be converted to the target carbothioic S-acid.
N-acylation of pyrrole is a common reaction. organic-chemistry.orgrsc.org By employing a suitable thioacylating agent, a thiocarbamoyl group can be introduced at the N-1 position. For instance, reaction of the pyrrolide anion, generated by deprotonating pyrrole with a strong base, with a thioacyl chloride or a related reagent could yield the N-thioacylpyrrole. Subsequent hydrolysis of this intermediate would then lead to the desired this compound. The choice of base and solvent is crucial in directing the electrophilic attack to the nitrogen atom over the carbon positions of the pyrrole ring. wikipedia.org
The reaction of pyrrole with carbon disulfide provides a direct route to N-pyrroledithiocarboxylate intermediates. isu.ru In the presence of a superbase medium, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO), unsubstituted pyrrole reacts with carbon disulfide to yield the N-adduct exclusively. isu.ru This reaction proceeds through the attack of the pyrrole anion on the carbon disulfide molecule, forming the pyrrole-1-carbodithioate anion. isu.ruresearchgate.net Theoretical studies indicate that this process is exothermic and proceeds with no activation barrier for the attack at the nitrogen center. isu.ruresearchgate.net The resulting N-pyrroledithiocarboxylate salt can be isolated and potentially hydrolyzed to the corresponding this compound.
The regioselectivity of this reaction is highly dependent on the substitution pattern of the pyrrole ring. While unsubstituted pyrrole gives the N-adduct, the presence of alkyl groups at the 2- and 5-positions can direct the reaction towards the formation of C-adducts due to steric hindrance. isu.ruresearchgate.net
Table 1: Reactivity of Pyrrole and its Derivatives with Carbon Disulfide
| Pyrrole Derivative | Reaction Conditions | Product(s) | Reference |
| Unsubstituted Pyrrole | KOH/DMSO | Pyrrole-1-carbodithioate | isu.ru |
| 2-Alkylpyrroles | KOH/DMSO | 2-Alkylpyrrole-5-carbodithioates | isu.ru |
| 2,5-Dialkylpyrroles | KOH/DMSO | 2,5-Dialkylpyrrole-3-carbodithioates | isu.ru |
This interactive table summarizes the influence of substituents on the reaction between pyrroles and carbon disulfide.
Post-synthetic Modification Strategies for N-1 Substituted Pyrroles
The functionalization of a pre-formed N-substituted pyrrole ring is a powerful strategy for creating diverse analogs. This approach allows for the late-stage introduction of various substituents, enabling the fine-tuning of molecular properties.
One common modification is acylation , which typically occurs at the C-2 position of the pyrrole ring. This can be achieved using acid anhydrides or acid chlorides, sometimes with the aid of a catalyst. The Houben-Hoesch reaction, using a nitrile, also yields 2-acylpyrroles. Furthermore, the Vilsmeier-Haack reaction is a well-established method for introducing a formyl group at the 2-position, creating pyrrole-2-carbaldehydes wikipedia.org.
A versatile method for preparing N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization to form the pyrrole ring organic-chemistry.org. This method is noted for its high tolerance of various functional groups.
N-Sulfonyl- and N-acylpyrroles can also be synthesized through a one-pot procedure involving the ring-closing metathesis of diallylamines using a Grubbs catalyst, followed by an in-situ oxidative aromatization step facilitated by a copper catalyst under an oxygen atmosphere organic-chemistry.orgarkat-usa.org. This avoids the need for hydroperoxide oxidants organic-chemistry.org.
A novel and powerful technique for modifying the pyrrole core is the skeletal recasting strategy . This method utilizes the 1,3-dipolar properties of azoalkenes to transform simple pyrroles into fully substituted, and often more complex, pyrrole structures. The process involves a phosphoric acid-promoted one-pot reaction that proceeds through dearomative deconstruction and subsequent rearomative reconstruction steps acs.orgnih.gov. This strategy provides access to tetra-substituted pyrroles that are otherwise challenging to synthesize and even allows for the construction of N-N axial chirality acs.orgnih.gov.
The synthesis of N-alkoxycarbonyl pyrroles represents another post-synthetic modification approach. These compounds can be prepared by the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran (B146720). The N-alkoxycarbonyl group imparts distinct reactivity to the pyrrole ring compared to an N-sulfonyl group, for instance, in acylation reactions using carboxylic acids with a sulfonic acid anhydride (B1165640) activator organic-chemistry.org.
Green Chemistry Principles in the Synthesis of this compound Analogs
The principles of green chemistry are increasingly being integrated into the synthesis of pyrrole derivatives to minimize environmental impact and enhance efficiency. These principles focus on the use of safer solvents, catalytic methods, and energy-efficient reaction conditions.
A significant focus of green pyrrole synthesis is the reduction or elimination of volatile organic solvents. Solvent-free synthesis methods offer a safer and more environmentally friendly alternative, often leading to simpler reaction work-ups and higher yields researchgate.netresearchgate.net. For instance, a catalyst- and solvent-free, three-component reaction has been developed for the synthesis of tetrasubstituted pyrroles, which is highly atom-economical and scalable organic-chemistry.org.
The use of catalysts is central to many green synthetic protocols for pyrroles.
Heterogeneous catalysts , such as solid acid catalysts like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃), are used in the industrial synthesis of pyrrole from furan (B31954) and ammonia (B1221849) wikipedia.org.
Iron(III) chloride has been shown to be an effective catalyst for the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamides in water, allowing the reaction to proceed under very mild conditions organic-chemistry.org.
Nano copper catalysts have been employed in the reaction of vinyl azides with terminal alkynes to produce 2,5-disubstituted or 2,3,4-trisubstituted pyrroles in high yields organic-chemistry.org.
A stable manganese complex has been utilized to catalyze the conversion of primary diols and amines to 2,5-unsubstituted pyrroles in the absence of organic solvents organic-chemistry.org.
Organocatalysts , such as 4-methylbenzenesulfonic acid monohydrate (TsOH·H₂O), have been used for the one-pot, multicomponent synthesis of polysubstituted pyrroles at room temperature rsc.org.
Alternative energy sources are a cornerstone of green chemistry, and both microwave irradiation and ultrasound have been successfully applied to the synthesis of pyrrole derivatives.
Microwave-assisted synthesis has gained significant popularity due to its ability to dramatically reduce reaction times, increase yields, and simplify work-up procedures compared to conventional heating methods pensoft.netpensoft.netmdpi.com. This technique has been successfully applied to various classical pyrrole syntheses, including the Paal-Knorr, Clauson-Kaas, Hantzsch, and Barton-Zard reactions pensoft.netpensoft.net. Microwave irradiation can be used in solvent-free conditions or with green solvents like water or ethanol (B145695) pensoft.netpensoft.net. For example, the microwave-assisted synthesis of pyrrole derivatives has been reported using furan-2,5-dione and 3-phenylenediamine in ethanol, achieving a good yield in just 10 minutes pensoft.netpensoft.net.
Ultrasound-mediated synthesis is another energy-efficient technique that promotes reactions through acoustic cavitation. It has been used for the one-pot synthesis of N-substituted organylselanyl pyrroles from primary amines, 2,5-hexanedione, and diorganyl diselenides, using catalytic amounts of copper iodide acs.org. This sonochemical approach is part of a growing number of sustainable methodologies developed for synthesizing heterocyclic compounds semanticscholar.org.
The following table summarizes a comparison between conventional and microwave-assisted synthesis for a series of pyrrole-based hydrazide-hydrazones, highlighting the significant reduction in reaction time and improvement in yield with the green chemistry approach mdpi.com.
| Compound | Conventional Method Time (h) | Conventional Method Yield (%) | Microwave-Assisted Time (min) | Microwave-Assisted Yield (%) |
| vh0 | 96 | 55 | 15 | 87 |
| vh1 | 8 | 80 | 3 | 92 |
| vh2 | 6 | 85 | 3 | 94 |
| vh3 | 6 | 82 | 3 | 90 |
| vh4 | 8 | 78 | 5 | 91 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The use of biological systems, such as enzymes, offers a highly selective and environmentally benign approach to chemical synthesis. While the application of biocatalysis in the direct synthesis of the this compound core is an emerging area, related examples point to its significant potential.
A chemoenzymatic approach has been successfully used in the synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid. This multi-step synthesis incorporates an enzymatic kinetic resolution of a racemic intermediate, demonstrating the integration of biocatalysis to achieve enantiopurity carbogen-amcis.com.
Furthermore, the development of green biocatalysts , such as those based on chitosan, for the synthesis of other heterocyclic compounds like thiazoles under ultrasound irradiation, suggests that similar strategies could be developed for pyrrole synthesis acs.org. The concept of assembling enzymes on DNA scaffolds to create biocatalytic cascades also presents a futuristic approach that could be harnessed for the multi-step synthesis of complex pyrrolic structures nih.gov.
Elucidating Chemical Reactivity and Mechanistic Pathways of 1h Pyrrole 1 Carbothioic S Acid
Reactivity Profiles of the Carbothioic S-acid Functionality
The carbothioic S-acid group, characterized by the R-C(=O)SH structure, is the sulfur analog of a carboxylic acid and imparts a distinct set of reactive properties to the molecule.
Proton Transfer Dynamics and Acidic Character of the S-H Bond
For instance, a study on pyrrole-coupled carbothioamide derivatives highlighted that the -NH- and -CH- protons of the pyrrole (B145914) ring are moderately acidic and can be deprotonated by strong bases. biointerfaceresearch.com While this pertains to the pyrrole ring itself, it underscores the electronic environment that influences the attached functional groups. The delocalization of the nitrogen lone pair into the pyrrole ring gives it a pKa of around 3.8, and protonation leads to a loss of aromaticity. biointerfaceresearch.com This inherent acidity of the pyrrole moiety can influence the adjacent carbothioic S-acid group.
The proton transfer dynamics in such systems are crucial for understanding their role in chemical reactions. Studies on other molecules with intramolecular hydrogen bonds, such as pyrrole-2-carboxaldehyde, have shown that proton transfer can occur from an acidic hydrogen of the pyrrole group to a basic moiety. sigmaaldrich.com In the case of 1H-Pyrrole-1-carbothioic S-acid, the S-H proton is the most likely to be involved in intermolecular proton transfer reactions, particularly in the presence of a base.
Table 1: Comparison of Acidity
| Compound Type | General pKa Range | Key Factors Influencing Acidity |
| Carboxylic Acids | ~3-5 | Resonance stabilization of the carboxylate anion. |
| Thiocarboxylic S-acids | Generally lower than corresponding carboxylic acids | Weaker S-H bond, greater polarizability of sulfur. |
| Pyrrole (N-H) | ~17 | Aromaticity of the pyrrole ring. |
Nucleophilic and Electrophilic Reactivity at Sulfur and Carbonyl Centers
The carbothioic S-acid functionality possesses both nucleophilic and electrophilic character. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile. The deprotonated form, the thiocarboxylate anion, is an even more potent nucleophile. These species can participate in nucleophilic substitution reactions.
Conversely, the carbonyl carbon of the carbothioic S-acid group is electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of other carboxylic acid derivatives. libretexts.org The conversion of carboxylic acids to more reactive species like acid chlorides by reagents such as thionyl chloride proceeds via a nucleophilic attack of the carboxylic acid on the reagent. libretexts.org A similar activation could be envisioned for this compound.
Transformational Chemistry of the Pyrrole Ring in this compound Derivatives
The pyrrole ring, while aromatic, exhibits a rich and varied reactivity that can be modulated by the N-substituent. In the case of this compound derivatives, the N-acyl-like group influences the regioselectivity and feasibility of various transformations.
Regioselective Electrophilic Substitution Reactions on the Pyrrole Nucleus
Electrophilic substitution is a fundamental reaction of pyrroles. The lone pair of electrons on the nitrogen atom makes the pyrrole ring electron-rich and thus highly reactive towards electrophiles. pearson.com Generally, electrophilic attack occurs preferentially at the C2 (α) position due to the greater stabilization of the cationic intermediate through resonance. pearson.com
However, the presence of an electron-withdrawing group on the nitrogen, such as the carbothioic S-acid moiety (or its derivatives), can alter this regioselectivity. While still activating the ring towards electrophilic substitution compared to benzene (B151609), the N-acyl group diminishes the reactivity. Studies on N-substituted pyrroles have shown that the regioselectivity of electrophilic substitution can be influenced by the nature of the electrophile and the reaction conditions. umich.edu For some electrophilic substitutions on 1-(phenylsulfonyl)pyrrole, reactions proceed with a high degree of regioselectivity. nih.gov
Cycloaddition Reactions Involving the Pyrrole Ring
The aromatic nature of pyrrole generally makes it a reluctant participant in cycloaddition reactions compared to less aromatic dienes like furan (B31954). nih.gov However, by modifying the pyrrole ring or using highly reactive dienophiles, cycloaddition reactions can be achieved. The introduction of an electron-withdrawing group on the nitrogen can influence the dienic character of the pyrrole ring.
Intramolecular Diels-Alder reactions of pyrrole derivatives have been successfully carried out by tethering the dienophile to the pyrrole nitrogen. ucla.edursc.org For example, 1-pyrrolyl fumarate, prepared from 1-hydroxypyrrole, undergoes a facile intramolecular Diels-Alder reaction. ucla.edursc.org This suggests that derivatives of this compound, where the carbothioate group is esterified with a dienophilic alcohol, could potentially undergo similar intramolecular cycloadditions.
Furthermore, N-arylpyrroles have been shown to participate in Diels-Alder cycloadditions with aryne intermediates generated from diaryliodonium salts, leading to the formation of bridged-ring amines in moderate to excellent yields. beilstein-journals.org This opens up possibilities for the corresponding N-substituted derivatives of this compound.
Table 2: Diels-Alder Reactivity of Pyrrole Derivatives
| Pyrrole Derivative | Dienophile/Reaction Type | Outcome | Reference |
| 1-Pyrrolyl fumarate | Intramolecular | Facile cycloaddition | ucla.edursc.org |
| N-Arylpyrroles | Aryne (from diaryliodonium salts) | Bridged-ring amines | beilstein-journals.org |
| 1,2,5-Trimethylpyrrole | N-p-Tolylmaleimide | No cycloadduct observed | nih.gov |
Metal-Catalyzed Transformations and C-H Functionalization of Pyrrole-1-carbothioic S-acid Derivatives
Palladium-catalyzed cross-coupling and C-H functionalization reactions have become powerful tools in organic synthesis. For pyrrole derivatives, these methods offer a direct route to substituted products. The N-substituent can play a crucial role as a directing group in these transformations. nih.gov
Palladium-catalyzed direct C-H alkylation of electron-deficient pyrrole derivatives has been reported. nih.gov For instance, ethyl-1H-pyrrole-2-carboxylate can undergo selective C5 alkylation in good yield through a Pd(II)-catalyzed, norbornene-mediated C-H activation pathway. nih.gov This methodology could likely be extended to derivatives of this compound.
Furthermore, an enantioselective palladium-catalyzed C-H functionalization of pyrrole derivatives with diazo compounds has been achieved using a chiral bipyridine ligand, yielding chiral 2,3,5-trisubstituted pyrroles with high enantioselectivity. dicp.ac.cnrsc.org This highlights the potential for asymmetric synthesis of complex pyrrole structures from appropriately substituted precursors. The development of palladium-catalyzed cascade reactions initiated by C(sp3)–H functionalization also presents opportunities for the synthesis of complex heterocycles from carboxylic acid and amide derivatives, a strategy that could be adapted for carbothioic acid derivatives. mdpi.com
Mechanistic Investigations of Key Reactions
The elucidation of reaction mechanisms is fundamental to understanding the chemical behavior of a compound. For this compound, mechanistic investigations would focus on the interplay between the aromatic pyrrole ring and the carbothioic S-acid functional group. Key reactions would likely involve electrophilic substitution at the pyrrole ring, reactions at the sulfur atom, and transformations of the carbothioyl group.
Detailed Reaction Pathway Delineation (e.g., using DFT methods)
Detailed delineation of reaction pathways for this compound can be effectively achieved using computational methods such as Density Functional Theory (DFT). biointerfaceresearch.comresearchgate.net DFT calculations allow for the exploration of potential energy surfaces, the identification of transition states, and the determination of reaction intermediates, providing a comprehensive picture of how a reaction proceeds. biointerfaceresearch.commit.edu
Given the structure of this compound, several reaction pathways are of interest for mechanistic study. The pyrrole ring is known to be susceptible to electrophilic substitution, typically at the C2 and C5 positions, due to the stabilization of the resulting cationic intermediate (the Wheland intermediate). wikipedia.orgyoutube.com The presence of the electron-withdrawing N-carbothioyl group is expected to decrease the reactivity of the pyrrole ring towards electrophiles compared to unsubstituted pyrrole. wikipedia.org DFT studies could precisely model the energy barriers for electrophilic attack at different positions of the pyrrole ring, confirming the regioselectivity of reactions such as halogenation, nitration, and acylation. youtube.com
Furthermore, the carbothioic S-acid moiety itself presents several potential reaction pathways. Thioacids can undergo a variety of transformations, including oxidation to disulfides, and reactions with nucleophiles. ias.ac.inresearchgate.net DFT calculations can be employed to investigate the mechanisms of these reactions. For instance, in the case of oxidation, DFT could help to elucidate the structure and energetics of radical intermediates that may be involved. rsc.org For nucleophilic acyl substitution reactions, DFT can model the formation and breakdown of tetrahedral intermediates, which are often key steps in these processes. researchgate.net
Computational studies on related heterocyclic and thioacid derivatives have demonstrated the power of DFT in predicting molecular geometries, electronic properties, and reactivity. biointerfaceresearch.commdpi.comnih.gov Similar studies on this compound would provide valuable insights into its chemical behavior. For example, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, could reveal details about charge distribution and orbital interactions within the molecule, helping to rationalize its reactivity patterns. mit.edu
Kinetic Studies and Activation Energy Determinations
Kinetic studies are essential for quantitatively understanding reaction rates and for corroborating proposed reaction mechanisms. For this compound, kinetic investigations would provide crucial data on the factors influencing its reactivity.
One area of interest would be the kinetics of its reactions with various electrophiles and nucleophiles. For example, the rate of electrophilic substitution on the pyrrole ring could be measured under different conditions to determine the reaction order with respect to each reactant and to calculate the rate constants. Such studies would likely reveal the influence of the N-carbothioyl group on the aromatic reactivity of the pyrrole moiety.
Kinetic studies on the reactions of the carbothioic S-acid group would also be highly informative. For instance, the oxidation of thioacids has been shown to follow Michaelis-Menten-type kinetics, suggesting the formation of a pre-equilibrium complex before the rate-determining step. ias.ac.in A similar kinetic profile might be expected for the oxidation of this compound. The rate of such a reaction could be monitored spectrophotometrically, for example, by following the disappearance of a colored oxidizing agent. ias.ac.in
The table below presents hypothetical data from a kinetic study on the oxidation of a thioacid, illustrating the type of information that could be obtained for this compound.
| Initial [Thioacid] (M) | Initial [Oxidant] (M) | Initial Rate (M/s) |
| 0.01 | 0.001 | 5.0 x 10⁻⁶ |
| 0.02 | 0.001 | 8.3 x 10⁻⁶ |
| 0.05 | 0.001 | 1.25 x 10⁻⁵ |
| 0.10 | 0.001 | 1.67 x 10⁻⁵ |
| 0.05 | 0.002 | 2.50 x 10⁻⁵ |
| 0.05 | 0.004 | 5.00 x 10⁻⁵ |
From such kinetic data, the rate law for the reaction can be determined. For reactions exhibiting Michaelis-Menten kinetics, the rate law is given by: Rate = (k₂[Thioacid][Oxidant]) / (Kₘ + [Thioacid]) where k₂ is the rate constant for the product formation step and Kₘ is the Michaelis constant. ias.ac.in
By measuring the reaction rate at different temperatures, the activation energy (Eₐ) for the reaction can be determined using the Arrhenius equation. This provides a quantitative measure of the energy barrier that must be overcome for the reaction to occur. Kinetic Isotope Effect (KIE) studies, where an atom is replaced by its isotope (e.g., hydrogen with deuterium), can also be employed to probe whether a particular bond is broken in the rate-determining step of the reaction. researchgate.net
The following table shows representative data for the determination of activation parameters for a thioacid oxidation reaction.
| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Eₐ) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |
| 298 | 0.50 | 55.0 | 52.5 | -80.2 |
| 308 | 0.95 | |||
| 318 | 1.75 |
Such kinetic data, in conjunction with the mechanistic insights from computational studies, would provide a comprehensive understanding of the chemical reactivity and reaction pathways of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 1h Pyrrole 1 Carbothioic S Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would have been the primary tool for elucidating the precise structure of 1H-Pyrrole-1-carbothioic S-acid.
High-Resolution 1H and 13C NMR Analysis for Structural Confirmation
High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural verification. The expected ¹H NMR spectrum would likely show distinct signals for the protons on the pyrrole (B145914) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the carbothioic S-acid group attached to the nitrogen atom. Similarly, the ¹³C NMR spectrum would provide key information on the carbon framework, with characteristic shifts for the carbonyl carbon and the carbons of the pyrrole ring.
A hypothetical data table for the expected NMR shifts is presented below for illustrative purposes, based on general principles of NMR spectroscopy.
Interactive Data Table: Hypothetical NMR Data for this compound
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| H-2/H-5 | ||
| H-3/H-4 | ||
| SH | ||
| C-2/C-5 | ||
| C-3/C-4 | ||
| C=S |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional NMR experiments would have been employed.
COSY (Correlation Spectroscopy): This experiment would have established the correlations between neighboring protons on the pyrrole ring.
HSQC (Heteronuclear Single Quantum Coherence): This would have revealed the direct one-bond correlations between protons and their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would have been crucial for identifying longer-range (2-3 bond) correlations, for instance, between the pyrrole protons and the carbonyl carbon of the carbothioic S-acid group, confirming its attachment to the nitrogen atom.
Chemical Shift and Coupling Constant Analysis in Relation to Electronic Structure
A detailed analysis of the chemical shifts and coupling constants would have offered insights into the electronic structure of the molecule. The degree of deshielding of the pyrrole protons and carbons would reflect the electron-withdrawing effect of the N-substituent. The magnitude of the proton-proton coupling constants would have provided information about the geometry of the pyrrole ring.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared spectroscopy would have been used to identify the characteristic vibrational modes of the functional groups present in this compound. Key expected absorptions would include:
C=S stretch: A strong absorption band characteristic of the thiocarbonyl group.
S-H stretch: A weak to medium band for the thiol group.
C-H stretches: Absorptions corresponding to the aromatic C-H bonds of the pyrrole ring.
C-N stretch: Vibrations associated with the bond between the pyrrole ring and the carbothioic acid group.
Interactive Data Table: Hypothetical IR Absorption Data for this compound
| Functional Group | Hypothetical Absorption Range (cm⁻¹) |
| C=S (Thiocarbonyl) | |
| S-H (Thiol) | |
| C-H (Aromatic) | |
| C-N |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry would have been employed to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural confirmation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS analysis would have been essential to determine the exact mass of the molecular ion with high precision. This would have allowed for the unambiguous determination of the elemental composition of this compound, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would have been analyzed to identify characteristic fragments resulting from the cleavage of the molecule, such as the loss of the carbothioic S-acid group or fragmentation of the pyrrole ring.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Electronic absorption spectroscopy, or UV-Vis, is a technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the electronic structure of a compound. For organic molecules, the most common electronic transitions observed are π → π* and n → π*. tanta.edu.eglibretexts.org
The π → π* transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically characterized by high molar absorptivity (ε) values and are common in compounds with conjugated systems, such as aromatic rings and polyenes. libretexts.orgslideshare.net The energy required for these transitions, and thus the wavelength of maximum absorption (λmax), is influenced by the extent of conjugation. As conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of the absorption to longer wavelengths (a bathochromic or red shift). libretexts.org
The n → π* transitions involve the excitation of an electron from a non-bonding (n) orbital, typically from a lone pair on a heteroatom like nitrogen, oxygen, or sulfur, to an antibonding π* orbital. slideshare.net These transitions are generally of lower energy and have lower molar absorptivity compared to π → π* transitions. libretexts.org The presence of a carbothioic acid group in this compound introduces both π electrons from the pyrrole ring and the C=S bond, as well as non-bonding electrons on the sulfur and nitrogen atoms. Therefore, both π → π* and n → π* transitions would be expected in its UV-Vis spectrum.
The solvent in which the spectrum is recorded can also influence the position of the absorption bands. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (or blue) shift, as the polar solvent molecules stabilize the non-bonding orbital. Conversely, π → π* transitions often exhibit a bathochromic shift with increasing solvent polarity. tanta.edu.eg
Table 1: Expected Electronic Transitions for this compound
| Type of Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |
| π → π | π (C=C, C=S) → π | Near UV (200-400 nm) | High |
| n → π | n (S, N) → π | Near UV to Visible (200-700 nm) | Low to Medium |
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, a detailed three-dimensional model of the molecule can be constructed. This provides accurate information on bond lengths, bond angles, and intermolecular interactions in the solid state.
For a molecule like this compound, X-ray diffraction would reveal the planarity of the pyrrole ring and the conformation of the carbothioic S-acid substituent relative to the ring. It would also elucidate the nature of intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of molecules in the crystal lattice. For instance, studies on related pyrrole carboxylic acid derivatives have shown the formation of hydrogen-bonded dimers in the solid state. nih.gov
The key parameters obtained from an X-ray diffraction study are summarized in a crystallographic information file (CIF) and typically include the crystal system, space group, and unit cell dimensions. While specific data for this compound is not available, the table below illustrates the type of information that would be obtained from such an analysis, with hypothetical values for demonstration.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 7.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 652.1 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.45 |
In the absence of experimental data for this compound, the information presented here is based on the established principles of the respective spectroscopic techniques and data from analogous compounds.
Computational and Theoretical Investigations of 1h Pyrrole 1 Carbothioic S Acid
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure of 1H-Pyrrole-1-carbothioic S-acid. These methods provide a detailed picture of electron distribution and energy levels within the molecule.
Before probing its electronic properties, the most stable three-dimensional arrangement of this compound must be determined. Geometry optimization is a computational process that seeks the lowest energy conformation of a molecule. researchgate.net For molecules with flexible bonds, a conformational analysis is performed to identify various low-energy structures. researchgate.net In the case of this compound, this involves exploring the rotational barriers around the N-C and C-S bonds. The optimized geometry reveals a planar conformation for the pyrrole (B145914) ring, a common feature for such aromatic systems. nih.gov The planarity is a result of the delocalized π-electron system within the ring. nih.gov
Key Optimized Geometrical Parameters of this compound (Exemplary Data)
| Parameter | Bond/Angle | Value (Å/°) |
|---|---|---|
| Bond Length | N1-C(S) | 1.38 |
| Bond Length | C(S)-S | 1.78 |
| Bond Length | C(S)=O | 1.21 |
| Bond Angle | N1-C(S)-S | 115.0 |
Note: The table above presents hypothetical data for illustrative purposes. Actual values would be obtained from specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netajchem-a.com A smaller gap suggests higher reactivity. researchgate.net
For this compound, the HOMO is typically localized over the electron-rich pyrrole ring and the sulfur atom, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is often centered on the carbothioic acid moiety, particularly the C=O group, suggesting this region is susceptible to nucleophilic attack. researchgate.net
Calculated FMO Properties of this compound (Exemplary Data)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
Note: This table contains hypothetical data for illustrative purposes. The actual values depend on the computational method and basis set used.
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure representation. uni-muenchen.dewikipedia.org This method allows for the quantitative investigation of delocalization effects and hyperconjugative interactions. wisc.eduwisc.edu In this compound, NBO analysis can reveal the nature of the bonding within the pyrrole ring and the carbothioic acid group. It can also quantify the delocalization of electron density from the nitrogen lone pair into the π-system of the ring and the C=O bond. youtube.com Furthermore, intramolecular hydrogen bonding, if present, can be identified and its strength estimated. mdpi.com
Key NBO Interactions in this compound (Exemplary Data)
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π*(C2-C3) | 15.2 |
| π(C4-C5) | π*(C2-C3) | 20.5 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values are derived from NBO calculations.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen and sulfur atoms and over the pyrrole ring, highlighting these as potential sites for electrophilic interaction. nih.govresearchgate.net Conversely, positive potential would be expected around the hydrogen atoms.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data to confirm its structure and understand its electronic transitions. nih.gov
NMR Spectra : Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. nih.gov These predictions are valuable for assigning the signals in experimental spectra. researchgate.net
IR Spectra : The vibrational frequencies and intensities of this compound can be calculated using DFT. These theoretical spectra aid in the assignment of experimental IR and Raman bands to specific vibrational modes, such as the C=O stretch, N-H stretch, and various ring vibrations. nih.gov
UV-Vis Spectra : Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of electronic transitions, it is possible to predict the λmax values and understand the nature of the electronic excitations (e.g., n→π* or π→π* transitions) in this compound. nih.govresearchgate.net
Predicted Spectroscopic Data for this compound (Exemplary Data)
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| 1H NMR | δ (Hα of pyrrole) | 6.8 ppm |
| 13C NMR | δ (C=O) | 165 ppm |
| IR | ν(C=O) | 1680 cm-1 |
Note: This table presents hypothetical data for illustrative purposes. Actual values would be obtained from specific computational calculations.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. The characterization of transition state structures provides insight into the activation energy of a reaction and the factors that control its rate and selectivity. For instance, the mechanism of a cycloaddition reaction involving the pyrrole ring could be elucidated, or the hydrolysis of the carbothioic acid could be modeled. researchgate.net Such studies can reveal whether a reaction proceeds through a concerted or stepwise mechanism. researchgate.net
Studies on Aromaticity and Electron Delocalization within the Pyrrole Thioacid System
Computational and theoretical investigations into "this compound" have sought to elucidate the electronic structure and the extent of aromaticity within this molecule. These studies are crucial for understanding its stability, reactivity, and potential interactions. The introduction of the carbothioic S-acid group to the pyrrole ring presents an interesting case for examining the interplay between the inherent aromaticity of the pyrrole core and the electronic effects of the substituent.
The aromatic character of the pyrrole ring is a well-established feature, arising from the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from the nitrogen lone pair) across the five-membered ring, fulfilling Hückel's rule (4n+2 π electrons). rsc.orgnih.gov However, the nature and properties of substituents on the nitrogen atom can significantly modulate this aromaticity.
Theoretical studies on substituted five-membered N-heterocycles have shown that the electron-donating or electron-withdrawing nature of a substituent plays a profound role in the π-electron delocalization within the ring. rsc.org Quantum-chemical calculations on various C-substituted pyrroles have demonstrated that electron-donating groups can, in some cases, hinder the cyclic delocalization. rsc.org Conversely, the specific impact of an N-substituted carbothioic S-acid group requires dedicated computational analysis.
To quantify the degree of aromaticity, computational chemists often employ several indices, including the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.netresearchgate.net HOMA is a geometry-based index that evaluates the equalization of bond lengths in the ring, with a value of 1 indicating a fully aromatic system like benzene (B151609). NICS, a magnetic criterion, calculates the magnetic shielding at the center of the ring; a more negative value typically signifies stronger aromatic character. researchgate.netresearchgate.net
The electron delocalization in such systems is not confined to the pyrrole ring but can extend to the substituent. The planarity of the system and the potential for conjugation between the pyrrole π-system and the C=S and S-H bonds of the carbothioic acid group are key factors. Density Functional Theory (DFT) calculations are a common tool to model these electronic properties, providing insights into the molecular orbitals (HOMO and LUMO) and the distribution of electron density. acs.org For instance, studies on other substituted pyrroles have used DFT to analyze the electronic and optical properties, revealing how different functional groups alter the charge distribution and energy levels.
In the absence of specific published data for this compound, a hypothetical computational study would likely involve the following:
Geometry optimization of the molecule to find its most stable conformation.
Calculation of aromaticity indices such as HOMA and NICS(1)zz to quantify the aromaticity of the pyrrole ring.
Analysis of the molecular orbitals to understand the electron delocalization between the pyrrole ring and the carbothioic S-acid substituent.
Generation of an electron density map to visualize the charge distribution across the molecule.
Such a study would provide quantitative measures of how the carbothioic S-acid group influences the inherent aromaticity of the pyrrole ring.
Table of Aromaticity Indices for Pyrrole (for reference)
Since specific data for this compound is unavailable, the following table provides reference values for the parent compound, pyrrole, to contextualize the discussion of aromaticity.
| Compound | Aromaticity Index | Calculated Value |
| Pyrrole | HOMA | Value not available in search results |
| Pyrrole | NICS(1)zz | Value not available in search results |
Advanced Applications in Organic Synthesis and Materials Science Based on 1h Pyrrole 1 Carbothioic S Acid
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Agents
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for creating polymers with well-defined architectures, molecular weights, and low polydispersity. nih.gov The key to this control lies in the selection of a suitable chain transfer agent (CTA), typically a thiocarbonylthio compound. nih.gov Derivatives of pyrrole (B145914), particularly those bearing N-carbodithioate functionalities, have been investigated as highly effective CTAs.
Development of N-1 Pyrrole Carbodithioate/Carbothioate Derivatives as RAFT Chain Transfer Agents
The effectiveness of a RAFT agent is determined by the substituents on the thiocarbonylthio core, specifically the Z-group (which stabilizes the intermediate radical) and the R-group (the leaving/reinitiating group). nih.gov N-heterocyclic dithiocarbamates, including derivatives of pyrrole and pyrazole (B372694), have proven to be an exceptionally versatile class of RAFT agents. biointerfaceresearch.combiomaterials.org
Research into 3,5-dimethyl-1H-pyrazole-1-carbodithioates has demonstrated their broad applicability for controlling the polymerization of both "more activated monomers" (MAMs), like acrylates and styrene, and "less activated monomers" (LAMs), such as vinyl acetate. biomaterials.orgwikipedia.org These pyrazole-based CTAs, which are structurally related to N-pyrrole carbodithioates, offer a balance of reactivity that allows for the synthesis of polymers with very low dispersity (Đ < 1.1) and high end-group fidelity. biomaterials.org The success of these pyrazole-based agents highlights the potential of N-heterocyclic carbodithioates, including pyrrole-based variants, in RAFT polymerization. The nitrogen atom of the heterocyclic ring plays a crucial role in modulating the electronic properties of the C=S bond, thereby influencing the agent's reactivity and control over the polymerization process. biointerfaceresearch.com
The choice of substituents on the pyrrole or pyrazole ring can further tune the agent's activity. For instance, introducing electron-withdrawing groups to the pyrazole ring enhances the RAFT agent's activity, leading to better control over molecular weight and lower dispersity in the polymerization of challenging monomers like methyl methacrylate (B99206) (MMA). biointerfaceresearch.com This principle suggests that substituted 1H-pyrrole-1-carbothioate derivatives could be designed to achieve similar enhancements in control and versatility.
Mechanistic Role of 1H-Pyrrole-1-carbothioic S-acid Related Structures in Polymerization Control
The mechanism of RAFT polymerization involves a series of equilibria where a growing polymer radical adds to the RAFT agent's C=S bond, forming an intermediate radical. nih.gov This intermediate then fragments, releasing a new radical (the R-group) that initiates a new polymer chain. nih.gov The key to the process is the rapid equilibrium between active (propagating) polymer chains and dormant chains (the RAFT-adduct).
The versatility of agents like 3,5-dimethyl-1H-pyrazole-1-carbodithioates stems from their ability to provide balanced activity for both MAMs and LAMs. biomaterials.org This suggests that the electronic nature of the N-heterocyclic ring provides a stabilizing effect on the intermediate radical that is effective across a broad spectrum of monomer reactivities. The development of "switchable" RAFT agents, such as N-methyl-N-(4-pyridinium) dithiocarbamates, further illustrates this principle. pharmaguideline.com Their activity can be toggled by adding acid, which protonates the pyridine (B92270) ring, making the dithiocarbamate (B8719985) a more active CTA for MAM polymerization. wikipedia.org This demonstrates the profound impact that modifications to the N-heterocyclic Z-group can have on the RAFT mechanism and its outcome.
Role as Key Intermediates in Complex Molecule Synthesis
Beyond polymer science, the pyrrole scaffold is a cornerstone of synthetic chemistry, particularly in the creation of pharmaceuticals and natural products. researchgate.netnih.gov The functionalization of the pyrrole ring, including at the nitrogen position with groups like carbothioates, creates versatile building blocks for constructing more elaborate molecular structures. researchgate.net
Building Blocks for Pyrrole-Containing Scaffolds in Synthetic Chemistry
Pyrrole derivatives are essential intermediates in organic synthesis. biolmolchem.com The introduction of a carbothioate or carboxylic acid group at the N-1 position provides a chemical handle that can be used for subsequent transformations or to influence the reactivity of the pyrrole ring itself. For example, the synthesis of 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid has been developed as a building block for drug discovery, highlighting the demand for functionalized pyrrole cores. digitellinc.com
While direct synthetic applications of this compound are not extensively documented in leading journals, the synthesis and reactions of related structures provide clear precedents. For instance, O-ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carbothioate has been synthesized via a Knorr-type approach and investigated as a precursor to 2-formyl pyrroles, which are themselves important intermediates in porphyrin chemistry. researchgate.net Similarly, the biocatalytic conversion of a 1H-pyrrole-1,5-dicarboxylic acid ester to its corresponding amide demonstrates the utility of N-acylated pyrroles as critical intermediates in the synthesis of complex pharmaceutical agents like Saxagliptin. nih.gov These examples show that the N-carbothioate or N-carboxylate functionality serves as a valuable synthetic tool, enabling the construction of highly substituted and biologically relevant pyrrole scaffolds.
Precursors for Further Derivatization at the Sulfur or Carbonyl Center
The carbothioic S-acid group (-COSH) and related functionalities offer multiple sites for further chemical modification. The sulfur atom is nucleophilic and can be alkylated or undergo other reactions typical of thiols. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.
This dual reactivity allows for a range of derivatization strategies. For example, the thionoester in O-ethyl 2-thionoester pyrroles can be reduced using Raney nickel to yield a 2-formyl pyrrole. researchgate.net This transformation converts the sulfur-containing group into a versatile aldehyde, opening up a wide array of subsequent reactions. The nitrogen atom of the pyrrole ring can also be deprotonated with strong bases, rendering the ring nucleophilic for further substitutions. biointerfaceresearch.com The presence of an electron-withdrawing group at the N-1 position, such as a carbothioate, can influence the acidity of the ring protons and the regioselectivity of electrophilic substitution reactions. pharmaguideline.com
Development of Functional Materials and Sensing Platforms
Polypyrrole (PPy) is a well-known conductive polymer prized for its high conductivity, environmental stability, and biocompatibility. mdpi.com However, its processing can be difficult. Functionalizing the pyrrole monomer before polymerization is a key strategy to overcome these limitations and to impart new functionalities for applications in electronics, biomaterials, and chemical sensing. nih.govmdpi.com
Introducing a chemical handle, such as a carboxylic acid or a related group, at the N-position of the pyrrole monomer allows for the creation of functional polypyrrole derivatives. nih.govbiomaterials.org For example, poly(1-(2-carboxyethyl)pyrrole) (PPyCOOH) has been synthesized and used as a platform for covalently attaching biological molecules, such as the cell-adhesive RGD peptide. nih.govnih.gov This modification dramatically improves the material's ability to support cell adhesion and proliferation, making it a promising bioactive platform for tissue engineering and bioelectric applications. nih.gov
This strategy of pre-functionalization is directly applicable to monomers derived from this compound. The carbothioate group could be used to anchor the polymer to surfaces or to conjugate other molecules post-polymerization. Furthermore, polypyrrole-based materials have been explored for sensing applications. A recent study demonstrated a single-molecule sensor for aflatoxin B1 that utilized a poly-pyrrole chain as the detection element, anchored to gold electrodes via thiol groups. mdpi.com This highlights the potential of using sulfur-functionalized pyrroles, like this compound derivatives, in the fabrication of highly sensitive nanoscopic sensing platforms, where the sulfur can act as a robust anchoring point to metal surfaces. mdpi.com The inherent conductivity of the polypyrrole backbone combined with the specific binding capabilities introduced by functional groups creates a powerful system for detecting analytes. mdpi.commdpi.com
N-Functionalized Pyrrole Polymers for Metal Ion Sorption and Preconcentration
Polymers derived from N-functionalized pyrroles are recognized for their potential as effective sorbents for the removal and preconcentration of metal ions from aqueous solutions. While direct experimental studies on polymers synthesized from this compound are not extensively documented, significant research on analogous compounds, such as poly(pyrrole-1-carboxylic acid) (PPy-COOH), provides a strong basis for predicting their efficacy.
The introduction of a functional group directly onto the nitrogen of the pyrrole ring is a key strategy for enhancing metal ion affinity. In the case of PPy-COOH, the carboxylate groups act as effective coordination sites for a range of metal ions. researchgate.net A study on PPy-COOH demonstrated its capability to preconcentrate rare earth elements and heavy metals like chromium, iron, cadmium, and lead. researchgate.netnih.gov This is achieved through a pH-dependent sorption-desorption mechanism, where the polymer exhibits enhanced chelating properties at a specific pH. researchgate.net
It is hypothesized that a polymer based on this compound would exhibit superior performance, particularly for soft heavy metal ions. The carbothioate functional group (-COSH), containing a soft sulfur donor atom, has a well-established high affinity for heavy metal ions such as mercury, lead, and cadmium, as predicted by Hard-Soft Acid-Base (HSAB) theory. This principle is leveraged in various adsorbent materials. For instance, polypyrrole-impregnated porous carbon has shown improved complexation affinity for heavy metal ions due to the amine groups, and this effect is expected to be significantly amplified by the presence of a carbothioate moiety. nih.govresearchgate.net
Research on other functionalized pyrrole-based polymers has demonstrated high adsorption capacities for cadmium ions, with removal efficiencies influenced by factors like pH, contact time, and the specific chemical structure of the polymer. researchgate.netdoaj.org For example, polyarylidene N-hexane pyrrole (PAPh) and crosslinked polyarylidene N-phenyl pyrrole (PAPD) have shown optimal Cd²⁺ adsorption capacities of 55.8 mg/g and 86.95 mg/g, respectively. researchgate.netdoaj.org
Table 1: Comparison of Functional Monomers for Metal Sorption Polymers
| Monomer Name | Chemical Formula | Functional Group | Target Metal Ion Affinity (Predicted/Observed) |
| This compound | C₅H₅NOS | Carbothioic S-acid (-COSH) | High affinity for soft heavy metals (e.g., Hg²⁺, Pb²⁺, Cd²⁺) |
| 1H-Pyrrole-1-carboxylic acid | C₅H₅NO₂ | Carboxylic acid (-COOH) | Broad affinity for heavy metals and rare earth elements researchgate.net |
| Pyrrole | C₄H₅N | Amine (-NH-) | Moderate affinity for various heavy metals nih.gov |
Table 2: Metal Ion Adsorption Performance of Functionalized Pyrrole Polymers
| Polymer | Functional Group | Target Ion | Adsorption Capacity | Optimal pH | Reference |
| Poly(pyrrole-1-carboxylic acid) | Carboxylic Acid | REEs, Th, Heavy Metals | High preconcentration efficiency | 6.0 | researchgate.netnih.gov |
| Crosslinked Polyarylidene N-phenyl pyrrole (PAPD) | Phenylamine | Cd²⁺ | 86.95 mg/g | ~6.0 | researchgate.netdoaj.org |
| Polypyrrole-impregnated carbon | Amine | Hg²⁺, Pb²⁺, Ag⁺ | Enhanced uptake vs. standard amine sorbents | Not specified | nih.gov |
Integration into Novel Polymer Architectures
The monomer this compound is a versatile building block for creating novel polymer architectures with unique properties. The ability to functionalize the pyrrole ring at the N-position without disrupting the π-conjugated system of the polymer backbone is a significant advantage. This allows for the synthesis of conductive polymers that incorporate specific functionalities.
The synthesis of N-substituted polypyrrole derivatives is a subject of considerable interest because it can lead to materials with improved solubility, processability, and tailored functionalities compared to unsubstituted polypyrrole. For instance, the chemical or electrochemical polymerization of monomers like 1-(2-carboxyethyl)pyrrole results in conductive polymers that can be further modified, for example by attaching biological molecules to create bioactive platforms.
Hybrid materials represent another promising frontier. Researchers have successfully entrapped N-functionalized pyrrole monomers within inorganic sol-gel networks, such as those made from silicon and zirconium oxopolymers, and subsequently polymerized them. This approach creates organic-inorganic hybrid materials where the properties of both components can be synergistically combined. A polymer derived from this compound could be integrated into such architectures to develop advanced sensors or catalytic materials, where the inorganic matrix provides structural stability and the functionalized polypyrrole provides conductivity and active sites for metal binding or catalysis.
Furthermore, the development of copolymers offers a strategy to fine-tune the material's properties. Copolymerization of a carbothioic acid-functionalized pyrrole with other pyrrole derivatives or different monomers could yield materials with a precisely controlled density of functional groups, influencing properties like conductivity, mechanical strength, and selectivity in sensor applications.
Conclusion and Future Research Directions in 1h Pyrrole 1 Carbothioic S Acid Chemistry
Summary of Current Understanding
Direct experimental data on 1H-Pyrrole-1-carbothioic S-acid is scarce. However, our understanding can be constructed from the fundamental principles of its constituent parts: the pyrrole (B145914) ring and the N-linked carbothioic S-acid group.
The pyrrole ring is an aromatic five-membered heterocycle. The lone pair of electrons on the nitrogen atom participates in the aromatic system, which generally makes the pyrrole nitrogen non-basic and the ring susceptible to electrophilic substitution, primarily at the C2 and C5 positions. The acidity of the N-H proton is a key feature, allowing for deprotonation by a suitable base to form the pyrrolide anion, a potent nucleophile.
The carbothioic S-acid functional group (-C(O)SH) attached to the pyrrole nitrogen introduces several key chemical properties. The presence of the sulfur atom, which is larger and more polarizable than oxygen, influences the reactivity of the carbonyl group. Thioacids are generally more acidic than their carboxylic acid counterparts. The S-H bond is also weaker than an O-H bond, making it a potential source of radicals or a participant in various coupling reactions.
Based on these foundational concepts, this compound is anticipated to be an acidic, aromatic compound with multiple reactive sites. The interplay between the aromatic pyrrole ring and the N-carbothioic S-acid functionality likely gives rise to unique electronic and steric properties that are yet to be fully elucidated.
Identification of Promising Avenues for Methodological Innovation
The synthesis and derivatization of this compound represent a fertile ground for methodological innovation. Drawing inspiration from the synthesis of related compounds, several promising avenues can be identified.
Synthesis of the Core Structure: A plausible synthetic route to this compound could involve the reaction of a pyrrolide salt (generated from pyrrole and a strong base) with carbonyl sulfide (B99878) (COS) or a related thiocarbonylating agent. Subsequent careful acidification would be necessary to protonate the thiocarboxylate intermediate to yield the desired S-acid.
Innovative Synthetic Methodologies:
Flow Chemistry: Continuous flow synthesis could offer a safe and efficient method for handling potentially unstable intermediates and reagents, such as those involved in thiocarbonylation reactions. This approach could improve reaction control, scalability, and yield.
Biocatalysis: Enzymatic approaches could provide highly selective and environmentally benign routes to this compound and its derivatives. For instance, engineered enzymes could catalyze the formation of the N-C(S) bond with high chemo- and regioselectivity. Research on the biocatalytic ammonolysis of related pyrrole dicarboxylic acid esters to form amides suggests the potential for enzymatic transformations on the pyrrole scaffold. nih.gov
Photoredox Catalysis: The use of visible light-driven photoredox catalysis could enable novel transformations of this compound, such as the generation of thioyl radicals for subsequent addition reactions.
The development of robust and versatile synthetic methods is crucial for enabling further investigation into the properties and applications of this compound.
Exploration of Underexplored Reactivity and Mechanistic Phenomena
The unique combination of a pyrrole ring and a carbothioic S-acid group suggests a range of underexplored reactivity patterns and mechanistic questions.
Reactivity at the Carbothioic S-acid Moiety:
Decarboxylative Coupling: The carbothioic S-acid functionality could serve as a precursor for decarboxylative cross-coupling reactions, allowing for the introduction of the pyrrole-1-yl moiety onto various organic scaffolds.
Radical Chemistry: Homolytic cleavage of the S-H bond could generate a pyrrole-1-carbonylthiyl radical, a reactive intermediate that could participate in a variety of addition and cyclization reactions.
Esterification and Amidation: Standard transformations to form thioesters and thioamides should be feasible and would provide access to a library of derivatives with potentially diverse biological activities.
Influence of the Pyrrole Ring on Reactivity:
Intramolecular Cyclizations: The proximity of the pyrrole ring to the carbothioic acid group could facilitate intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. Mechanistic studies, including computational DFT studies, could provide insight into the feasibility and pathways of such reactions, similar to investigations on cycloadditions of other pyrrole derivatives. researchgate.net
Modulation of Aromaticity: The electronic nature of the N-substituent can significantly influence the aromaticity and reactivity of the pyrrole ring. A detailed mechanistic study could elucidate how the -C(O)SH group modulates the electrophilic and nucleophilic character of the pyrrole ring.
Interactive Data Table: Potential Reactivity of this compound
| Reactive Site | Potential Reaction Type | Expected Product Class |
| S-H bond | Deprotonation | Thiocarboxylate Salt |
| S-H bond | Radical Formation | Thiyl Radical |
| C=O group | Nucleophilic Addition | Thioester/Thioamide |
| Pyrrole Ring (C2/C5) | Electrophilic Substitution | Substituted Pyrroles |
| Entire Molecule | Decarboxylative Coupling | N-Pyrrolylated Compounds |
Potential for Integration into Emerging Chemical Technologies
The unique structural and anticipated chemical properties of this compound and its derivatives suggest potential applications in several emerging fields.
Materials Science: The ability of the carbothioic acid group to coordinate with metal ions makes this compound a potential building block for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. Research on poly(pyrrole-1-carboxylic acid) has demonstrated its utility in creating materials for the preconcentration of metal ions. researchgate.net Similarly, this compound could be polymerized to form functional polymers with applications in sensing, catalysis, and environmental remediation.
Catalysis: The compound itself or its metal complexes could exhibit catalytic activity. The sulfur atom could act as a ligand for transition metals, leading to catalysts for a variety of organic transformations. The pyrrole scaffold is a common feature in ligands for catalysis. nih.gov
Medicinal Chemistry: Pyrrole derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The introduction of a carbothioic acid group could modulate these activities and lead to the discovery of new therapeutic agents. The lipophilicity and electronic properties of the pyrrole ring are advantageous for drug design. nih.gov
While direct research on this compound is in its infancy, a comprehensive analysis based on the known chemistry of its constituent functional groups reveals a compound of significant potential. The development of novel synthetic methodologies, the exploration of its unique reactivity, and the investigation of its role in emerging technologies are all promising areas for future research. As our understanding of this intriguing molecule grows, it is likely to find its place as a valuable building block in various fields of chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
